
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea typically involves the following steps:
Bromination: The starting material, 8-methoxyisoquinoline, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Urea Formation: The brominated product is then reacted with ethyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 1-(5-Hydroxy-8-methoxyisoquinolin-3-yl)-3-ethylurea.
Reduction: 1-(8-Methoxyisoquinolin-3-yl)-3-ethylurea.
Substitution: 1-(5-Substituted-8-methoxyisoquinolin-3-yl)-3-ethylurea.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea depends on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine and methoxy groups may enhance binding affinity to specific molecular targets, while the urea moiety can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Lacks the methoxy group, which may affect its biological activity.
1-(5-Methoxyisoquinolin-3-yl)-3-ethylurea: Lacks the bromine atom, which may influence its reactivity and binding properties.
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-methylurea: Has a methyl group instead of an ethyl group, which may alter its pharmacokinetic properties.
Uniqueness
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the isoquinoline core and urea moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
1-(5-bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C13H14BrN3O2/c1-3-15-13(18)17-12-6-8-9(7-16-12)11(19-2)5-4-10(8)14/h4-7H,3H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
XSYKJAPRPFZKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


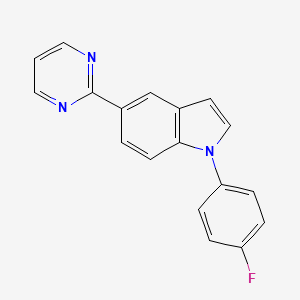



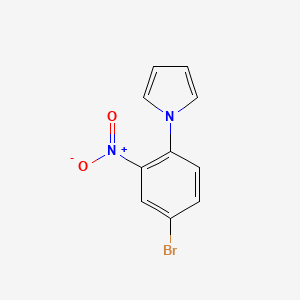

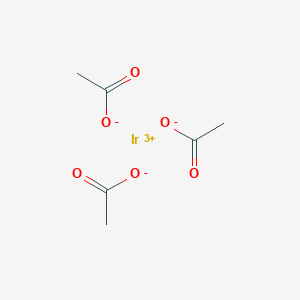

![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)

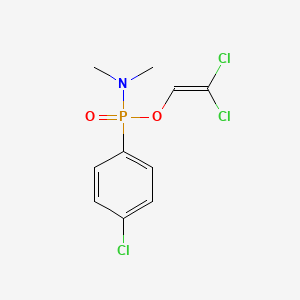
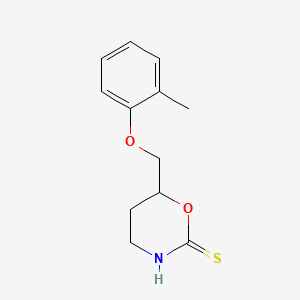
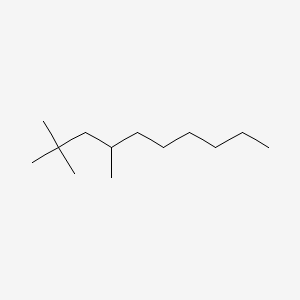
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
